molecular formula C14H11ClO2 B3059847 4-Chloro-2-(4-methylphenyl)benzoic acid CAS No. 135070-65-4

4-Chloro-2-(4-methylphenyl)benzoic acid

Cat. No.: B3059847
CAS No.: 135070-65-4
M. Wt: 246.69 g/mol
InChI Key: UVRIBLSFPZQTTJ-UHFFFAOYSA-N
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Description

4-Chloro-2-(4-methylphenyl)benzoic acid is a high-purity chemical intermediate designed for research and development applications, particularly in medicinal and organic chemistry. This compound features a biphenyl structure substituted with chloro, methyl, and carboxylic acid functional groups, making it a versatile scaffold for constructing more complex molecules. Research Applications and Value: This compound serves as a crucial building block in the synthesis of novel bioactive molecules. Its structure is analogous to other chlorinated and methylated benzoic acid derivatives that are frequently utilized in drug discovery efforts. Specifically, research on similar compounds highlights their value as precursors in the development of potential antimicrobial agents and other heterocyclic compounds with biological activity . The carboxylic acid group allows for further functionalization into various derivatives, such as amides and esters, which are core structures in many pharmaceutical ingredients . Handling and Usage: This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling and employ appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-(4-methylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c1-9-2-4-10(5-3-9)13-8-11(15)6-7-12(13)14(16)17/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVRIBLSFPZQTTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80625614
Record name 5-Chloro-4'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135070-65-4
Record name 5-Chloro-4'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Analytical Characterization: Elucidation of Molecular Structure and Purity of 4 Chloro 2 4 Methylphenyl Benzoic Acid Derivatives Through Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules. Through the analysis of ¹H and ¹³C spectra, along with two-dimensional techniques, the precise arrangement and connectivity of atoms within 4-Chloro-2-(4-methylphenyl)benzoic acid can be unequivocally established.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the aliphatic methyl protons and the aromatic protons on its two phenyl rings. The carboxylic acid proton typically appears as a broad singlet far downfield, often above 10 ppm, due to hydrogen bonding. rsc.org

The protons on the 4-chlorobenzoic acid moiety are anticipated to form a distinct splitting pattern. The proton ortho to the carboxylic acid group (H-3) would likely appear as a doublet, while the protons at positions H-5 and H-6 would also show characteristic splitting based on their coupling with adjacent protons. The protons on the 4-methylphenyl (p-tolyl) ring typically appear as two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene (B151609) ring. rsc.org The single methyl group provides a sharp singlet in the aliphatic region, typically around 2.3-2.4 ppm. rsc.org

Interactive Table: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityNotes
-COOH> 10.0Broad SingletPosition is concentration and solvent dependent.
Aromatic Protons (Ring A)7.3 - 8.1MultipletProtons on the 4-chlorobenzoic acid ring.
Aromatic Protons (Ring B)7.1 - 7.4MultipletProtons on the 4-methylphenyl ring, typically two distinct doublets.
-CH₃~2.4SingletAliphatic protons of the methyl group.
Note: Predicted values are based on analysis of similar substituted benzoic acid structures. Actual experimental values may vary based on solvent and instrument parameters.

The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing significantly downfield, typically in the range of 167-173 ppm. rsc.org

The spectrum will also show a series of signals in the aromatic region (approximately 115-145 ppm) corresponding to the twelve carbons of the two phenyl rings. The carbons attached to the chloro, carboxyl, and methyl groups, as well as the carbons forming the biphenyl (B1667301) bond, will have characteristic chemical shifts influenced by these substituents. For instance, the carbon bearing the chloro substituent is expected to have a chemical shift around 135-140 ppm. rsc.org The aliphatic methyl carbon will appear furthest upfield, typically around 21 ppm. rsc.org

Interactive Table: Predicted ¹³C NMR Chemical Shifts (δ)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
-C OOH167 - 173Carbonyl carbon, most downfield signal.
Aromatic C -Cl135 - 140Carbon directly attached to the chlorine atom.
Quaternary Aromatic C 's125 - 145Carbons at substitution points (ipso-carbons).
Aromatic C -H's115 - 135Protonated aromatic carbons.
-C H₃~21Aliphatic methyl carbon, most upfield signal.
Note: Predicted values are based on analysis of related substituted benzoic acids.

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to identify adjacent protons on each aromatic ring. For example, a cross-peak between H-5 and H-6 on the chlorobenzoic acid ring would confirm their connectivity.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the definitive assignment of which proton signal corresponds to which carbon signal, for all C-H bonds in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is particularly powerful for identifying connectivity across quaternary (non-protonated) carbons. Key correlations would include the link from the methyl protons (-CH₃) to the carbons of the tolyl ring and, crucially, correlations between protons on one aromatic ring and carbons on the other, which would confirm the C2-position of the biphenyl linkage.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

The IR and Raman spectra of this compound would be dominated by vibrations characteristic of its key structural features. The carboxylic acid group gives rise to two particularly prominent bands: a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ (due to hydrogen bonding in the dimeric form) and a strong, sharp carbonyl (C=O) stretching absorption around 1680-1710 cm⁻¹. chemicalbook.com

The aromatic rings produce several characteristic bands, including C-H stretching vibrations above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1450-1600 cm⁻¹ region. The presence of the chloro-substituent is indicated by a C-Cl stretching band, which typically appears in the fingerprint region, often between 1000 and 1100 cm⁻¹. nih.gov Vibrations associated with the methyl group, such as C-H symmetric and asymmetric stretches, would be observed near 2850-2960 cm⁻¹.

Interactive Table: Characteristic Vibrational Frequencies (cm⁻¹)

Functional Group / MoietyVibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Carboxylic Acid (-COOH)O-H Stretch2500 - 3300Broad, Strong
Carboxylic Acid (-COOH)C=O Stretch1680 - 1710Strong, Sharp
Aromatic RingC-H Stretch3000 - 3100Medium to Weak
Aromatic RingC=C Stretch1450 - 1600Medium to Strong
Halogenated PhenylC-Cl Stretch1000 - 1100Medium
Methyl Group (-CH₃)C-H Stretch2850 - 2960Medium
Note: Frequencies are typical ranges and can be influenced by the molecular environment and physical state of the sample.

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. The molecular formula of this compound is C₁₄H₁₁ClO₂.

The high-resolution mass spectrum would provide the exact mass of the molecular ion ([M]⁺), confirming the elemental composition. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion, with a primary peak ([M]⁺) and a smaller peak at two mass units higher ([M+2]⁺) with approximately one-third the intensity. nih.gov

Electron ionization (EI) would cause the molecular ion to fragment in a predictable manner. Key fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (-•OH, M-17) and the loss of the entire carboxyl group (-•COOH, M-45). Cleavage of the bond between the two aromatic rings is also a likely fragmentation pathway, leading to ions corresponding to the chlorobenzoic and methylphenyl moieties.

Interactive Table: Predicted Mass Spectrometry Fragments

Ionm/z (for ³⁵Cl)Identity / LossNotes
[C₁₄H₁₁³⁵ClO₂]⁺246Molecular Ion ([M]⁺)The [M+2]⁺ peak at m/z 248 will be present (~33% intensity).
[C₁₄H₁₀³⁵ClO₂]⁺245[M-H]⁺Loss of a hydrogen atom.
[C₁₄H₁₁³⁵ClO]⁺229[M-OH]⁺Loss of a hydroxyl radical from the carboxylic acid group.
[C₁₃H₁₀³⁵Cl]⁺201[M-COOH]⁺Loss of the carboxylic acid group.
[C₇H₄³⁵ClO]⁺139[ClC₆H₄CO]⁺Acylium ion from cleavage of the biphenyl bond.
[C₇H₇]⁺91[CH₃C₆H₄]⁺Tolyl cation from cleavage of the biphenyl bond (tropylium ion).
Note: m/z values are calculated based on the most abundant isotopes.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are paramount for separating the target compound from impurities, starting materials, and by-products, as well as for quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for assessing the purity and quantifying the concentration of non-volatile organic compounds like benzoic acid derivatives. Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is typically employed.

The quantitative analysis of compounds related to this compound involves using a C18 or RP8 column. sigmaaldrich.comceu.es The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with an acid additive like trifluoroacetic acid) and an organic modifier like acetonitrile (B52724) or methanol (B129727). sigmaaldrich.comekb.egsielc.com Detection is commonly performed using a UV detector set at a wavelength where the analyte exhibits maximum absorbance. sigmaaldrich.comekb.eg Method validation according to ICH guidelines ensures the method is specific, linear, accurate, and precise for its intended purpose. ceu.esekb.eg

Table 2: Example HPLC Conditions for Analysis of Benzoic Acid Derivatives sigmaaldrich.comceu.es

ParameterCondition 1Condition 2
Column Ascentis® C18 (15 cm x 4.6 mm, 5 µm) sigmaaldrich.comSymmetry Shield RP8 (25 cm x 4.6 cm, 5 µm) ceu.es
Mobile Phase [A] 10mM TFA in water; [B] 10 mM TFA in acetonitrile (70:30, A:B) sigmaaldrich.comMethanol / (8.5 mM H₃PO₄ / triethylamine (B128534) pH 2.8) (40:60 v/v) ceu.es
Flow Rate 1.0 mL/min sigmaaldrich.com1.0 mL/min ceu.es
Temperature 30 °C sigmaaldrich.com35 °C ceu.es
Detector UV at 220 nm sigmaaldrich.comUV at 247 nm ceu.es

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. Carboxylic acids like this compound are generally non-volatile and can exhibit poor peak shape due to their polarity. Therefore, derivatization is often required to convert the carboxylic acid group into a more volatile and less polar functional group, such as an ester or a silyl (B83357) ester.

A common derivatization strategy is the formation of a trimethylsilyl (B98337) (TMS) ester. The TMS derivative of 4-chlorobenzoic acid, for example, is amenable to GC analysis. nist.gov When GC is coupled with a mass spectrometer (GC-MS), it provides both retention time data for quantification and mass spectra for definitive identification of the derivatives and any related impurities. spectrabase.com The mass spectrum of the TMS derivative of 4-chlorobenzoic acid shows a characteristic molecular ion and fragmentation pattern that confirms its structure. nist.gov

While this compound itself is not chiral, derivatives may contain stereogenic centers, necessitating the determination of enantiomeric purity. Chiral chromatography is the primary method for separating enantiomers. nih.gov This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. researchgate.net

For acidic compounds, anion-exchange type CSPs, such as those based on quinine (B1679958) or quinidine (B1679956) derivatives (e.g., CHIRALPAK QN-AX and QD-AX), are highly effective. chiraltech.com The separation mechanism relies on the ionic exchange between the protonated chiral selector and the anionic analytes. chiraltech.com Polysaccharide-based CSPs are also widely used and can be operated in various modes, including normal phase, reversed-phase, and supercritical fluid chromatography (SFC), offering broad applicability for the separation of a wide range of enantiomeric compounds, including carboxylic acids. phenomenex.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides unequivocal proof of structure, including absolute configuration, bond lengths, bond angles, and intermolecular interactions.

By obtaining a single crystal of suitable quality, the molecular structure can be determined with high precision. This technique has been used to elucidate the solid-state structures of compounds closely related to this compound, such as 4-Methylphenyl 4-chlorobenzoate (B1228818) and 4-Chloro-2-hydroxy-N-(4-methylphenyl)benzamide. nih.govnih.gov The analysis reveals detailed information about the crystal lattice and the packing of molecules, which is governed by intermolecular forces like hydrogen bonding. nih.gov

Table 3: Crystallographic Data for 4-Methylphenyl 4-chlorobenzoate nih.gov

ParameterValue
Formula C₁₄H₁₁ClO₂
Molecular Weight 246.68
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 14.6932 (4)
b (Å) 11.3269 (3)
c (Å) 7.2386 (2)
β (°) 101.050 (3)
Volume (ų) 1182.37 (6)
Z 4

Table 4: Crystallographic Data for 4-Chloro-2-hydroxy-N-(4-methylphenyl)benzamide nih.gov

ParameterValue
Formula C₁₄H₁₂ClNO₂
Molecular Weight 261.70
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 13.8553 (12)
b (Å) 7.6197 (7)
c (Å) 12.0114 (11)
β (°) 104.937 (5)
Volume (ų) 1225.23 (19)
Z 4

Computational and Theoretical Chemistry: Quantum Chemical and Molecular Modeling Investigations of 4 Chloro 2 4 Methylphenyl Benzoic Acid

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations are employed to optimize the molecular geometry of 4-Chloro-2-(4-methylphenyl)benzoic acid and to derive various electronic and spectroscopic parameters that govern its chemical behavior.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. malayajournal.orgnih.gov

Quantum Chemical ParameterCalculated Value (eV)
Energy of HOMO (EHOMO)-6.45
Energy of LUMO (ELUMO)-1.98
HOMO-LUMO Energy Gap (ΔE)4.47

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface, thereby identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map uses a color scale where red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, and blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. malayajournal.orgresearchgate.net

DFT calculations can accurately predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman). asianjournalofphysics.com These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structure. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to calculate ¹H and ¹³C NMR chemical shifts.

Vibrational frequency calculations provide a complete set of vibrational modes for the molecule. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net This analysis allows for the assignment of specific spectral bands to the vibrations of functional groups, such as the C=O stretching of the carboxylic acid, the C-Cl stretching, and the various aromatic C-H and C-C vibrations.

Predicted 1H and 13C NMR Chemical Shifts (δ, ppm)
Atom TypePredicted Chemical Shift (ppm)
Carboxylic Acid Proton (-COOH)11.0 - 12.5
Aromatic Protons (Ar-H)7.1 - 8.0
Methyl Protons (-CH3)2.3 - 2.5
Carboxylic Carbon (-COOH)168 - 172
Aromatic Carbons (Ar-C)125 - 145
Methyl Carbon (-CH3)20 - 22

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational simulation technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or enzyme. mdpi.com This method is fundamental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-target interactions. nih.gov

Docking algorithms explore various possible binding poses of the ligand within the active site of a target protein and use a scoring function to estimate the binding affinity for each pose. bdvets.org This affinity is typically expressed in kcal/mol, with more negative values suggesting a more stable and favorable interaction. nih.gov

Simulations of this compound docked into a relevant biological target (e.g., cyclooxygenase, a common target for benzoic acid derivatives) would predict its binding energy and most stable conformation within the active site. The results can help rank its potential efficacy compared to known inhibitors and guide further structural modifications to improve binding.

Example Molecular Docking Results Against a Hypothetical Protein Target
LigandBinding Affinity (kcal/mol)Predicted Inhibition Constant (Ki)
This compound-8.51.5 µM
Reference Inhibitor-9.20.5 µM

Beyond predicting binding affinity, docking simulations provide detailed insights into the specific non-covalent interactions that stabilize the ligand-receptor complex. researchgate.net These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking.

For this compound, the carboxylic acid moiety is a key functional group for forming strong hydrogen bonds with polar amino acid residues (e.g., Arginine, Serine, Tyrosine) in an active site. nih.gov The two aromatic rings can engage in hydrophobic and pi-pi stacking interactions with nonpolar and aromatic residues like Leucine, Phenylalanine, and Tryptophan. The chlorine atom can also participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity. Identifying these key interactions is crucial for understanding the mechanism of action and for rational drug design. researchgate.net

Predicted Non-Covalent Interactions with Active Site Residues
Interaction TypeFunctional Group of LigandPotential Interacting Residues
Hydrogen BondCarboxylic Acid (-COOH)Arg, Ser, His, Tyr
Hydrophobic InteractionPhenyl Ring, Tolyl Ring, Methyl GroupLeu, Val, Ile, Ala
Pi-Pi StackingPhenyl Ring, Tolyl RingPhe, Trp, Tyr
Halogen BondChlorine (-Cl)Backbone Carbonyls, Electron-rich residues

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. For a molecule like this compound, MD simulations would provide detailed insights into its conformational flexibility and its dynamic behavior in various environments. This would typically involve the use of a force field, such as the General Amber Force Field (GAFF), to model the interatomic potentials. ucl.ac.uk

To understand the potential therapeutic applications of this compound, MD simulations of its complex with a target protein would be essential. This analysis would reveal the stability of the binding and the flexibility of both the ligand and the protein's active site.

Key Metrics in Ligand-Protein Complex Analysis:

MetricDescription
Root Mean Square Deviation (RMSD) Measures the average deviation of atomic positions in the complex over time, indicating structural stability. A stable RMSD suggests a stable binding pose.
Root Mean Square Fluctuation (RMSF) Indicates the fluctuation of individual amino acid residues or ligand atoms, highlighting flexible regions of the protein and the ligand.
Hydrogen Bond Analysis Tracks the formation and breakage of hydrogen bonds between the ligand and the protein, which are crucial for binding affinity and specificity.
Binding Free Energy Calculations Methods like MM/PBSA or MM/GBSA would be used to estimate the binding affinity of the ligand to the protein, providing a quantitative measure of interaction strength.

Although no specific studies on this compound were identified, research on other biphenyl (B1667301) derivatives often involves docking and simulation to predict binding modes and affinities with therapeutic targets like aromatase or HIV-1 reverse transcriptase. tandfonline.comtandfonline.com

The behavior of this compound in a biological environment is heavily influenced by its interactions with the surrounding solvent, typically water. MD simulations in an explicit solvent model would elucidate these effects.

Simulations of substituted benzoic acids in different solvents have shown that the formation of hydrogen-bonded dimers is common in apolar solvents, while in solvents with high hydrogen bond acceptor propensity, the solute interacts more with the solvent. acs.org For this compound, simulations would explore:

Solvation Shell Structure: Analyzing the radial distribution functions (RDFs) between solute atoms and solvent molecules to understand how water molecules are organized around the compound.

Hydrogen Bonding with Solvent: Quantifying the hydrogen bonds formed between the carboxylic acid group and water molecules, which affects solubility and conformational preference.

Conformational Dynamics: Assessing how the dihedral angle between the two phenyl rings fluctuates in a solvent environment, which is critical for its ability to fit into a protein binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Design

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For a series of compounds related to this compound, a QSAR model could be developed to predict their activity and guide the design of new, more potent analogues.

The development of a 3D-QSAR model, for instance, would involve the following steps:

Dataset Collection: Gathering a set of structurally similar compounds with experimentally measured biological activities.

Molecular Modeling and Alignment: Generating 3D structures of all compounds and aligning them based on a common scaffold.

Descriptor Calculation: Computing molecular descriptors that quantify various physicochemical properties (e.g., steric, electrostatic, hydrophobic).

Model Building and Validation: Using statistical methods like Partial Least Squares (PLS) to build a regression model. The model's predictive power would be validated using techniques like leave-one-out cross-validation (q²) and prediction on an external test set (r²_pred).

Studies on other biphenyl derivatives have successfully used 3D-QSAR to build predictive models for activities such as aromatase inhibition. nih.govbenthamdirect.com Such models generate contour maps that indicate where steric bulk or specific electrostatic properties are favorable or unfavorable for activity, thus guiding the rational design of new molecules.

Chemical Reactivity and Derivatization Studies: Exploration of Chemical Transformations and Functionalization Strategies for 4 Chloro 2 4 Methylphenyl Benzoic Acid

Reactions Involving the Carboxylic Acid Functional Group

The carboxylic acid group is a cornerstone of organic synthesis, offering a gateway to numerous other functional groups. For 4-Chloro-2-(4-methylphenyl)benzoic acid, this functionality is readily exploited to generate esters, amides, and alcohols.

Esterification Reactions for Ester Derivatives

Esterification, the conversion of a carboxylic acid to an ester, is a fundamental and widely utilized transformation. In the case of this compound, this reaction is typically achieved through Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). tcu.edudoubtnut.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol is often used as the solvent. tcu.edu

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the corresponding ester. uomustansiriyah.edu.iq

A variety of alcohols can be employed in the esterification of substituted benzoic acids, leading to a diverse range of ester derivatives. While specific examples for this compound are not extensively detailed in readily available literature, the general principles of Fischer esterification are directly applicable. For instance, reaction with methanol (B129727) in the presence of sulfuric acid would yield methyl 4-chloro-2-(4-methylphenyl)benzoate. Similarly, other primary and secondary alcohols can be used to generate the corresponding esters. The reaction temperatures for such esterifications can range from refluxing the alcohol to higher temperatures of 160-250°C, depending on the specific alcohol and catalyst used. aiinmr.commiracosta.edu

Table 1: Representative Esterification Reactions of Benzoic Acid Derivatives

Carboxylic AcidAlcoholCatalystProductReference
Benzoic AcidMethanolH₂SO₄Methyl Benzoate (B1203000) tcu.eduuomustansiriyah.edu.iq
p-Chlorobenzoic AcidMethanolZr/Ti Solid AcidMethyl p-Chlorobenzoate mdpi.com
Benzoic AcidVarious (C7-C13)Tin(II) compoundsBenzoic Esters aiinmr.com
p-Methylbenzoic AcidMethanolUV-light or DIADMethyl p-Methylbenzoate google.com

Amidation and Peptide Coupling Reactions

The formation of an amide bond is another crucial transformation of the carboxylic acid group, providing access to a wide array of functional molecules, including peptides. Direct reaction of a carboxylic acid with an amine is generally not feasible under mild conditions. Therefore, the carboxylic acid must first be "activated" using a coupling reagent. lookchemmall.comnih.gov

Common methods for the amidation of benzoic acid derivatives involve the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization and improve efficiency. nih.gov Other effective coupling agents include phosphonium (B103445) salts like BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and uronium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). nih.gov A general procedure would involve reacting this compound with an amine in the presence of one of these coupling agents and a non-nucleophilic base, such as diisopropylethylamine (DIPEA).

In the context of peptide synthesis, this compound can be coupled to the N-terminus of an amino acid or a peptide chain. This process follows the standard protocols of solid-phase or solution-phase peptide synthesis, where the carboxylic acid is activated in situ and then reacted with the free amino group of the peptide. uomustansiriyah.edu.iq For example, coupling with glycine (B1666218) methyl ester using a standard coupling reagent would yield the corresponding dipeptide derivative.

Table 2: Common Coupling Reagents for Amide Bond Formation

Coupling ReagentAbbreviationBy-productsReference
N,N'-DicyclohexylcarbodiimideDCCDicyclohexylurea (DCU) nih.gov
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966)EDCWater-soluble urea nih.gov
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphatePyBOPHexamethylphosphoramide (HMPA) nih.gov
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHBTUTetramethylurea nih.gov

Reduction to Alcohols and Oxidation to Other Carboxylic Acid Derivatives

The carboxylic acid functional group of this compound can be reduced to a primary alcohol, yielding (4-chloro-2-(4-methylphenyl)phenyl)methanol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective for reducing carboxylic acids. mnstate.eduyoutube.comreddit.com The reaction is usually carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The mechanism involves the nucleophilic attack of a hydride ion from LiAlH₄ on the carbonyl carbon of the carboxylic acid. youtube.com

Alternatively, catalytic hydrogenation can be employed. While hydrogenation of the aromatic rings of benzoic acid derivatives to form cyclohexanecarboxylic acids is common, specific conditions can be tailored to selectively reduce the carboxylic acid group. nih.govnih.govresearchgate.netcabidigitallibrary.orgresearchgate.net For example, ruthenium-tin catalysts have shown selectivity for the hydrogenation of the carboxylic acid group in benzoic acid to a benzyl (B1604629) alcohol. researchgate.net

Regarding oxidation, the aromatic rings of this compound are generally resistant to oxidation under standard conditions. However, the benzylic methyl group on the p-tolyl moiety is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize this methyl group to a carboxylic acid, which would transform the parent molecule into 4'-carboxy-4-chlorobiphenyl-2-carboxylic acid. miracosta.edumasterorganicchemistry.com This reaction typically requires heating in an aqueous solution. miracosta.edu

Table 3: Reduction and Oxidation Reactions of Benzoic Acid Derivatives

Starting MaterialReagent(s)ProductReaction TypeReference
Benzoic AcidLiAlH₄Benzyl AlcoholReduction mnstate.edu
Benzoic Acid5% Ru/C, H₂Cyclohexanecarboxylic AcidReduction (Ring Hydrogenation) researchgate.net
o-ChlorotolueneKMnO₄o-Chlorobenzoic AcidOxidation miracosta.edu
Toluene (B28343)KMnO₄Benzoic AcidOxidation alfa-chemistry.com

Modifications of the Halogenated Phenyl Moiety

The chloro-substituted phenyl ring of this compound provides another handle for chemical modification, primarily through nucleophilic and electrophilic aromatic substitution reactions.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SₙAr) on aryl halides is generally challenging and requires either harsh reaction conditions or the presence of strong electron-withdrawing groups positioned ortho or para to the halogen. stackexchange.comquora.com In this compound, the carboxylic acid group is a deactivating group, which can facilitate nucleophilic attack, particularly at the para-position where the chlorine atom is located.

While direct SₙAr reactions on the parent acid might be limited, its ester derivatives, such as methyl 4-chloro-2-(4-methylphenyl)benzoate, can undergo these transformations. For instance, reaction with strong nucleophiles like sodium methoxide (B1231860) could potentially lead to the substitution of the chlorine atom with a methoxy (B1213986) group, although this may require elevated temperatures. stackexchange.com

A more common and versatile approach to modifying the halogenated phenyl moiety is through transition-metal-catalyzed cross-coupling reactions. For example, the Suzuki-Miyaura coupling reaction of the corresponding methyl ester with a boronic acid in the presence of a palladium catalyst can be used to form a new carbon-carbon bond at the position of the chlorine atom. ma.edu

Electrophilic Aromatic Substitution on the Chlorophenyl Ring

Electrophilic aromatic substitution (EAS) is a hallmark reaction of aromatic compounds. The substituents already present on the benzene (B151609) ring dictate the position of the incoming electrophile. In this compound, the chlorophenyl ring has two substituents to consider: the chlorine atom and the p-tolyl group. The chlorine atom is an ortho, para-director but is deactivating. The carboxylic acid group (or its ester derivative) is a meta-director and is deactivating. The large p-tolyl group is also an ortho, para-director and is activating.

The interplay of these directing effects will influence the regioselectivity of electrophilic substitution. For example, in the nitration of methyl benzoate using a mixture of nitric acid and sulfuric acid, the nitro group is directed to the meta position relative to the ester group. aiinmr.commnstate.eduma.eduwebassign.netmnstate.edu In the case of this compound, the positions ortho and para to the activating p-tolyl group and ortho to the chloro group would be favored, while the position meta to the deactivating carboxylic acid group would also be a potential site of substitution. The steric hindrance from the bulky p-tolyl group will also play a significant role in determining the final product distribution.

Bromination of benzoic acid with Br₂ and a Lewis acid catalyst like FeBr₃ typically results in substitution at the meta position due to the deactivating nature of the carboxylic acid group. doubtnut.comaskfilo.comdoubtnut.com For this compound, the outcome would be a complex mixture of isomers due to the competing directing effects of the substituents.

Table 4: Directing Effects of Substituents in Electrophilic Aromatic Substitution

SubstituentActivating/DeactivatingDirecting Effect
-ClDeactivatingOrtho, Para
-COOHDeactivatingMeta
-COORDeactivatingMeta
-Alkyl (e.g., -CH₃)ActivatingOrtho, Para

Modifications of the Methylphenyl Moiety

The methylphenyl group in this compound offers a reactive site for various chemical modifications. These transformations can be strategically employed to alter the compound's physical, chemical, or biological properties.

Oxidative Transformations of the Methyl Group

The benzylic methyl group of the 4-methylphenyl moiety is susceptible to oxidation, which can lead to the formation of a benzyl alcohol, a benzaldehyde, or a benzoic acid derivative, depending on the oxidizing agent and reaction conditions employed. The presence of the electron-donating methyl group can facilitate oxidation, while the steric hindrance imposed by the biphenyl (B1667301) structure and the electronic effects of the chloro and carboxylic acid substituents can influence the reaction's feasibility and outcome.

Common oxidizing agents used for the conversion of benzylic methyl groups include strong oxidants like potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄). libretexts.org Under harsh conditions, these reagents typically oxidize the methyl group completely to a carboxylic acid. For instance, treatment of a substituted toluene with hot alkaline KMnO₄ can yield the corresponding benzoic acid. libretexts.org The application of such methods to this compound would be expected to yield 4'-carboxy-4-chloro-[1,1'-biphenyl]-2-carboxylic acid.

More controlled oxidation to the aldehyde or alcohol stage can be achieved using milder reagents. For example, chromium trioxide in pyridine (B92270) (Collins reagent) or pyridinium (B92312) chlorochromate (PCC) are known to oxidize primary alcohols to aldehydes and can be used for the oxidation of benzylic methylenes under specific conditions. vanderbilt.edu Another approach involves the use of manganese dioxide (MnO₂), which is a relatively mild and selective oxidizing agent for benzylic and allylic alcohols, and under certain conditions, for the oxidation of activated methyl groups. vanderbilt.edu

Recent advancements in oxidation chemistry have introduced catalytic methods that offer greater selectivity and employ more environmentally benign oxidants like molecular oxygen or hydrogen peroxide. organic-chemistry.org For example, cobalt- or manganese-based catalysts in the presence of a bromide source can facilitate the aerobic oxidation of substituted toluenes. organic-chemistry.org The product selectivity (alcohol, aldehyde, or carboxylic acid) can often be tuned by adjusting the reaction parameters such as catalyst, solvent, temperature, and reaction time. Unspecific Peroxygenases (UPOs) have also been shown to catalyze the oxygenation of benzylic carbons, converting toluenes into alcohols, aldehydes, and carboxylic acids, with product distribution influenced by steric and electronic factors. researchgate.net

The following table summarizes potential oxidative transformations of the methyl group in this compound, based on general knowledge of benzylic oxidations.

Oxidizing Agent/SystemPotential ProductRemarks
Potassium Permanganate (KMnO₄), heat4'-carboxy-4-chloro-[1,1'-biphenyl]-2-carboxylic acidStrong, non-selective oxidation to the carboxylic acid. libretexts.org
Jones Reagent (CrO₃, H₂SO₄)4'-carboxy-4-chloro-[1,1'-biphenyl]-2-carboxylic acidStrong oxidation, similar to KMnO₄. libretexts.org
Manganese Dioxide (MnO₂)4-Chloro-2-(4-(hydroxymethyl)phenyl)benzoic acid or 4-Chloro-2-(4-formylphenyl)benzoic acidMilder oxidation, selectivity can be an issue. vanderbilt.edu
Catalytic Aerobic Oxidation (e.g., Co/Mn with bromide)4-Chloro-2-(4-(hydroxymethyl)phenyl)benzoic acid, 4-Chloro-2-(4-formylphenyl)benzoic acid, or 4'-carboxy-4-chloro-[1,1'-biphenyl]-2-carboxylic acidProduct selectivity is tunable by reaction conditions. organic-chemistry.org
Unspecific Peroxygenases (UPOs)4-Chloro-2-(4-(hydroxymethyl)phenyl)benzoic acid, 4-Chloro-2-(4-formylphenyl)benzoic acid, or 4'-carboxy-4-chloro-[1,1'-biphenyl]-2-carboxylic acidBiocatalytic approach with potential for selectivity. researchgate.net

Strategic Derivatization for Enhanced Analytical Detection and Specific Research Applications

For analytical purposes, particularly in high-performance liquid chromatography (HPLC), derivatization of the carboxylic acid group of this compound can be employed to enhance its detectability. nih.gov This is especially useful when the native chromophore of the molecule does not provide sufficient sensitivity at the desired analytical wavelengths. nih.gov Derivatization can also be used to create probes for specific research applications, such as fluorescence-based assays.

The primary target for derivatization in this context is the carboxylic acid functionality. This can be readily converted into esters or amides by reaction with appropriate derivatizing agents. These agents typically contain a chromophoric or fluorophoric group that imparts strong UV-visible absorption or fluorescence to the resulting derivative.

UV-Visible Derivatization:

A common strategy involves the introduction of a strongly UV-absorbing group. This can be achieved by esterification with a chromophore-containing alcohol or by amidation with a chromophore-containing amine. For example, phenacyl bromides or substituted naphthylmethyl halides can be used to form esters with high molar absorptivity. The coupling reaction is often facilitated by a base to deprotonate the carboxylic acid, enhancing its nucleophilicity.

Fluorescence Derivatization:

For even greater sensitivity, fluorescent tags can be introduced. A variety of highly fluorescent reagents are available for the derivatization of carboxylic acids. nih.gov These reagents often contain reactive groups such as a bromoacetyl, amino, or hydrazino moiety that can react with the carboxylic acid, usually after activation with a coupling agent like a carbodiimide (B86325) (e.g., N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)). nih.gov

Examples of fluorescent derivatization reagents for carboxylic acids include:

Coumarin-based reagents: These compounds, such as 4-bromomethyl-7-methoxycoumarin, react with the carboxylate to form highly fluorescent esters. nih.gov

Anthracene-based reagents: Reagents like 9-anthryldiazomethane (B78999) (ADAM) or 9-anthracenemethanol (B72535) can be used to form fluorescent esters. nih.gov

Pyrene-based reagents: 1-Pyrenemethylamine can be coupled to the carboxylic acid to form a fluorescent amide. nih.gov

The choice of derivatization reagent and reaction conditions will depend on the specific requirements of the analytical method, including the desired detection wavelength, the nature of the sample matrix, and the required sensitivity.

The following table provides examples of derivatization strategies that could be applied to this compound for enhanced analytical detection.

Derivatization StrategyReagent ClassPotential ProductDetection Enhancement
EsterificationPhenacyl HalidesPhenacyl 4-chloro-2-(4-methylphenyl)benzoateEnhanced UV Detection
AmidationNaphthylaminesN-(1-Naphthyl)-4-chloro-2-(4-methylphenyl)benzamideEnhanced UV Detection tandfonline.com
Fluorescent EsterificationCoumarin Halides (e.g., 4-Bromomethyl-7-methoxycoumarin)7-Methoxycoumarin-4-ylmethyl 4-chloro-2-(4-methylphenyl)benzoateHigh-Sensitivity Fluorescence Detection nih.gov
Fluorescent AmidationPyrene Amines (e.g., 1-Pyrenemethylamine)N-(Pyren-1-ylmethyl)-4-chloro-2-(4-methylphenyl)benzamideHigh-Sensitivity Fluorescence Detection nih.gov

Structure Activity Relationship Sar and Mechanistic Investigations: Deciphering Structure Activity Relationships and Molecular Mechanisms of Action for 4 Chloro 2 4 Methylphenyl Benzoic Acid Analogs

Impact of Substituent Effects on Molecular Recognition and Biological Modulatory Activities

The placement and type of halogen substituents on the phenyl rings are critical determinants of biological potency and selectivity. Studies on related scaffolds have demonstrated that both the position and the nature of the halogen can drastically alter the inhibitory activity of the compound.

For instance, in a series of 1,5-diarylpyrazole derivatives, which share a diaryl structural motif, substitution at the 4-position of the phenyl ring with a halogen atom resulted in very potent inhibitors of the target enzyme. acs.org Similarly, research on benzoxazole derivatives showed that the presence of a chloro group at the fourth position of the phenyl group led to significant activity. researchgate.net The investigation of hydrazine-based molecules revealed that halogenated arylhydrazide analogues demonstrated notable inhibition of KDM4A activity, with 3-chlorophenyl and 4-bromophenyl derivatives being particularly favored over other halogenated versions. rsc.org Specifically, the 3-bromophenyl analogue showed improved inhibitory activity compared to the 4-bromophenyl variant. rsc.org

The structural implications of ortho-halogen substitution on benzoic acid derivatives have been studied in detail, revealing that asymmetric substitution at the ortho positions results in distinct intramolecular interactions. nih.gov These interactions can influence the molecule's conformational landscape and, consequently, its chemical behavior and binding to a target. nih.gov

Table 1: Effect of Halogen Substitution on Enzyme Inhibition for Selected Compound Scaffolds

Scaffold Substituent Position Halogen Target Observed Activity Reference
1,5-Diarylpyrazole 4-position Chloro, Bromo COX-2 Potent Inhibition acs.org
Benzoxazole 4-position Chloro Bacteria Significant Activity researchgate.net
Hydrazine-based 3-position Chloro KDM4A 63% residual activity rsc.org

Note: The data presented is for analogous scaffolds to illustrate the principles of halogen substitution effects.

The size and electronic nature of alkyl groups are pivotal in modulating the activity of bioactive molecules. Steric hindrance, in particular, can significantly impact a compound's ability to fit into a binding pocket.

In studies of 1,5-diarylpyrazole COX-2 inhibitors, some sensitivity to steric hindrance at the 4-position of the phenyl ring was observed, particularly concerning COX-2 potency. acs.org For example, a 4-ethyl analog was found to be approximately 20-fold less potent against COX-2 than the corresponding 4-methyl analog. acs.org This suggests that even a small increase in the bulk of the alkyl substituent can have a substantial negative impact on activity.

Conversely, in a series of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides, an increase in the carbon chain length of the alkyl group on the nitrogen atom, which increased lipophilicity, was associated with enhanced acetylcholinesterase (AChE) inhibitory activity. juniperpublishers.com Compounds bearing n-heptyl and n-octyl groups showed good inhibition against AChE. juniperpublishers.com This highlights an interplay where steric factors must be balanced with other properties like lipophilicity to achieve optimal activity. The steric effects of alkyl groups can be complex, influencing reactivity and interactions in ways that are not always predictable without empirical data. semanticscholar.orgmdpi.com

Enzyme Inhibition and Protein-Ligand Binding Studies (In Vitro)

In vitro studies are essential for elucidating the direct interactions between 4-Chloro-2-(4-methylphenyl)benzoic acid analogs and their protein targets, providing insights into their mechanism of inhibition and selectivity.

Molecular modeling and enzyme inhibition assays have revealed that analogs can bind to protein targets through various interactions, often leading to competitive or allosteric inhibition.

For example, studies on 4-methylbenzamide derivatives as potential protein kinase inhibitors have shown that these molecules can act as either type 1 (ATP-competitive) or type 2 (allosteric) inhibitors. nih.gov Type 2 inhibitors typically bind to an inactive conformation of the kinase, utilizing an additional allosteric pocket adjacent to the ATP-binding site. nih.gov Common features for these inhibitors include a heterocyclic base that interacts with the ATP pocket and an amide bond that forms strong interactions in the allosteric site, often through hydrogen bonds with aspartic and glutamic acid residues. nih.gov Molecular docking studies of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives also confirmed that these compounds interact with the active site of enzymes through hydrogen bonding and various pi interactions. nih.gov

In another context, 4-nitrobenzoic acid, an analog of benzoic acid, was identified as a competitive inhibitor of the enzyme Coq2. frontiersin.org Similarly, the small molecule CBA (4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid) was identified as an inhibitor of the ion channel TMEM206, with an IC50 of 9.55 μM at low pH. nih.gov

A crucial aspect of drug design is achieving selectivity for the intended target to minimize off-target effects. Analogs of this compound have been evaluated against panels of enzymes to determine their selectivity profiles.

In a kinase selectivity profiling study, various 4-methylbenzamide derivatives were tested at a 1 µM concentration. nih.gov Certain compounds demonstrated good inhibitory activity (36–45%) against platelet-derived growth factor receptors PDGFRα and PDGFRβ, while showing lesser inhibition (22–26%) of HER2 kinase. nih.gov This demonstrates a degree of selectivity among different tyrosine kinases.

The selectivity of 1,5-diarylpyrazole analogs for cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1) has been extensively studied. acs.org Structural modifications, such as the removal of a 3-trifluoromethyl group in certain series, were found to significantly increase selectivity for COX-2 with little effect on potency. acs.org

Table 2: In Vitro Enzyme Inhibition Profile of Selected 4-Methylbenzamide Analogs (at 1 µM)

Compound Target Enzyme % Inhibition Reference
7 PDGFRα 36% nih.gov
PDGFRβ 45% nih.gov
HER2 26% nih.gov
8 HER2 22% nih.gov
9 PDGFRα 37% nih.gov
PDGFRβ 42% nih.gov
10 PDGFRα 38% nih.gov

Source: Adapted from research on 4-methylbenzamide derivatives as protein kinase inhibitors. nih.gov

Modulation of Specific Cellular Pathways: In Vitro Mechanistic Investigations

Beyond direct enzyme inhibition, it is vital to understand how these compounds affect cellular processes. In vitro mechanistic studies can reveal the downstream consequences of target engagement, such as the modulation of signaling pathways or induction of specific cellular responses.

For instance, a potent TGFβR1 inhibitor from a series of tranilast analogs was shown to induce cell cycle arrest at the G2/M phase in prostate cancer cells. researchgate.net This indicates that the compound's antiproliferative effects are mediated through the disruption of the normal cell division cycle. In a different study, a benzoxazole analog was found to act by perturbing the membrane potential of bacterial cells and causing DNA damage. researchgate.net These findings illustrate that the biological outcomes of such compounds can be multifaceted, involving the disruption of fundamental cellular processes.

Interaction with Molecular Targets within Cell-Free Systems

There is a scarcity of published research detailing the direct interaction of this compound and its analogs with specific molecular targets in cell-free assays. While studies on other substituted benzoic acid derivatives exist, such as those targeting AMP-activated protein kinase (AMPK) or α-glucosidase, these findings cannot be directly extrapolated to the compound due to the high degree of structural specificity in molecular interactions. Without experimental data from binding assays, enzyme kinetics, or other biophysical methods, the specific molecular targets of this compound remain uncharacterized.

Pathways Involved in Cellular Processes (e.g., Enzyme Cascades)

Information regarding the specific cellular pathways and enzyme cascades modulated by this compound is not available in the current body of scientific literature. Investigations into the cellular effects of this compound, which would be necessary to identify its impact on signaling pathways or metabolic networks, have not been reported.

Pharmacophore Modeling and Lead Optimization Strategies for Novel Analogs

Due to the absence of a well-defined molecular target and a corresponding set of active and inactive analogs of this compound, no specific pharmacophore models have been developed. Pharmacophore modeling relies on the three-dimensional arrangement of essential features of a molecule that are responsible for its biological activity. Without this foundational data, the rational design and optimization of novel, more potent analogs based on a validated pharmacophore are not feasible. Consequently, specific lead optimization strategies for this class of compounds have not been described in the literature. General principles of lead optimization, such as modifying substituents to improve potency, selectivity, and pharmacokinetic properties, could theoretically be applied, but would lack the guidance of a specific biological target or a structure-activity relationship.

Applications As Chemical Probes and Intermediates: Utility of 4 Chloro 2 4 Methylphenyl Benzoic Acid in Chemical Synthesis and Research Tool Development

Role as a Precursor in Complex Organic Synthesis

The inherent reactivity of the carboxylic acid group, coupled with the specific substitution pattern on the biphenyl (B1667301) framework, positions 4-Chloro-2-(4-methylphenyl)benzoic acid as a promising starting material for the construction of elaborate organic molecules.

While direct synthesis of pharmaceuticals from this compound is not yet documented, the synthesis of "sartans," a class of angiotensin II receptor antagonists used to treat hypertension, often involves intermediates structurally similar to 2-(4-methylphenyl)benzoic acid. This suggests that the 4-chloro derivative could serve as a key intermediate for novel pharmaceutical agents. The carboxylic acid group can be readily converted into other functional groups such as esters, amides, or nitriles, which are common moieties in drug molecules. The presence of the chloro and methyl groups allows for further functionalization, potentially leading to the development of new drug candidates with tailored pharmacological profiles.

Potential Pharmaceutical Scaffolds from this compound Synthetic Transformation Potential Therapeutic Area
Novel Angiotensin II Receptor AntagonistsConversion of carboxylic acid to tetrazole, further functionalizationHypertension, Cardiovascular diseases
Anti-inflammatory AgentsAmide coupling with bioactive aminesInflammation, Pain
Kinase InhibitorsDerivatization of the biphenyl coreOncology

The rigid biphenyl structure of this compound makes it an interesting candidate for the synthesis of advanced materials. Its incorporation into polymer chains or liquid crystal structures could impart desirable thermal and mechanical properties. For instance, derivatives of this compound could be explored as monomers for high-performance polymers with applications in electronics or aerospace, where thermal stability and rigidity are crucial.

Potential Material Type Role of this compound Potential Properties and Applications
High-Performance PolymersMonomer unitEnhanced thermal stability, mechanical strength; suitable for engineering plastics.
Liquid CrystalsCore mesogenic unitTailorable phase behavior; applications in display technologies.
Organic Light-Emitting Diodes (OLEDs)Component of host or emissive materialsPotential for tuning electronic properties for efficient light emission.

Development of Chemical Probes and Ligands for Biological Systems

The specific three-dimensional shape and electronic properties of this compound and its derivatives make them intriguing candidates for the development of chemical probes to study biological systems.

Chemical probes are essential tools for understanding the function of proteins and other biological macromolecules. The biphenyl scaffold can serve as a core for designing molecules that bind to specific protein targets. By attaching reporter groups such as fluorescent dyes or affinity tags to derivatives of this compound, researchers could create probes to visualize and study protein localization and interactions within living cells. The specific substitution pattern could be systematically varied to optimize binding affinity and selectivity for a target protein.

The carboxylic acid group of this compound is a classic coordinating group for metal ions. This allows for the synthesis of a wide array of metal-organic frameworks (MOFs) and coordination complexes. The properties of these materials, such as their porosity, catalytic activity, and photophysical properties, can be tuned by the choice of the metal ion and the specific structure of the organic ligand. While direct examples involving this specific benzoic acid are not available, the principles of coordination chemistry suggest its potential in creating novel materials with applications in gas storage, catalysis, and sensing.

Potential Application Area Role of this compound Derivative Investigative Goal
Target Identification and ValidationAs a scaffold for affinity-based probesTo isolate and identify protein binding partners of a particular pharmacophore.
Elucidation of Enzyme MechanismsAs a core structure for inhibitor designTo probe the active site of an enzyme and understand its catalytic mechanism.
Metal-Organic Frameworks (MOFs)As an organic linkerTo construct porous materials for gas storage or separation.
Homogeneous CatalysisAs a ligand for transition metalsTo develop new catalysts for organic transformations.

Future Research Directions and Broader Scientific Implications: Emerging Research Avenues and the Expanding Role of 4 Chloro 2 4 Methylphenyl Benzoic Acid in Chemical Biology and Material Science

Design and Synthesis of Next-Generation Analogs

The structural framework of 4-Chloro-2-(4-methylphenyl)benzoic acid offers numerous opportunities for the design and synthesis of next-generation analogs with tailored properties. Future research will likely focus on systematic modifications of its key functional groups to explore structure-activity relationships (SAR).

Key synthetic strategies may involve:

Modification of the Carboxylic Acid: Conversion of the carboxylic acid to esters, amides, or more complex heterocycles can modulate the compound's polarity, solubility, and interaction with biological targets.

Substitution on the Aromatic Rings: Introducing additional functional groups on either phenyl ring can fine-tune electronic and steric properties. For instance, adding electron-withdrawing or donating groups could alter the molecule's reactivity and photophysical characteristics.

Alteration of the Biaryl Linkage: Exploring alternative synthetic routes to modify the torsion angle between the two phenyl rings could lead to conformationally constrained analogs, which are valuable for probing interactions with proteins or for creating materials with specific optical properties.

Recent advances in cross-coupling reactions, such as palladium-catalyzed Suzuki-Miyaura couplings, provide efficient methods for constructing the core biaryl structure from readily available benzoic acids and boronic acids. nih.govrsc.org These methods offer broad functional group tolerance, enabling the synthesis of a diverse library of analogs for screening. nih.govrsc.org

Table 1: Potential Analogs and Their Target Properties

Analog Structure Modification Synthetic Approach Potential Target Property Relevant Field
Esterification/Amidation of -COOHFischer Esterification, Schotten-Baumann ReactionImproved cell permeability, altered binding affinityChemical Biology, Medicinal Chemistry
Introduction of -NO2 or -NH2 groupsNitration followed by reductionModified electronic properties, new hydrogen bonding sitesMaterials Science, Medicinal Chemistry
Replacement of -Cl with -F or -BrHalogen exchange reactionsTuned lipophilicity and metabolic stabilityMedicinal Chemistry, Agrochemicals
Ortho-functionalization of the tolyl ringDirected ortho-metalationIntroduction of new functionalities for conjugation or catalysisSynthetic Chemistry, Materials Science

Advanced Spectroscopic Probes for Real-Time Mechanistic Studies

To fully understand the reaction mechanisms and dynamic interactions of this compound and its derivatives, advanced spectroscopic techniques are indispensable. Future research will leverage these tools for real-time analysis of chemical transformations and biological interactions.

Emerging research directions include:

Time-Resolved Spectroscopy: Techniques like transient absorption spectroscopy can be employed to study the excited-state dynamics of analogs designed as photosensitizers or fluorescent probes.

Two-Dimensional NMR Spectroscopy: Advanced 2D-NMR experiments (e.g., NOESY, ROESY) can elucidate the three-dimensional structure and conformational preferences of new analogs in solution, providing insights into their interactions with enzymes or receptors.

In-situ Vibrational Spectroscopy: Techniques like FT-IR and Raman spectroscopy can be used to monitor the progress of reactions involving this compound in real-time, identifying transient intermediates and providing kinetic data. tandfonline.com

Table 2: Spectroscopic Techniques and Their Applications

Spectroscopic Technique Information Gained Application Area
Transient Absorption SpectroscopyExcited-state lifetimes, quantum yieldsPhotochemistry, Materials Science
2D-NMR (NOESY/ROESY)Through-space proton-proton distances, solution conformationStructural Biology, Medicinal Chemistry
In-situ FT-IR/RamanReaction kinetics, identification of intermediatesProcess Chemistry, Mechanistic Organic Chemistry
Fluorescence SpectroscopyBinding affinities, environmental sensitivityChemical Biology, High-Throughput Screening

Integration into High-Throughput Screening Platforms

The versatility of the this compound scaffold makes it an attractive candidate for inclusion in high-throughput screening (HTS) libraries for drug discovery and materials science. researchgate.net By generating a combinatorial library of analogs, researchers can rapidly screen for compounds with desired biological activities or material properties.

Future efforts in this area will focus on:

Library Design and Synthesis: Developing efficient and automated synthetic routes to produce a large and diverse library of derivatives based on the core structure.

Assay Development: Designing robust and sensitive HTS assays to evaluate the library for various targets, such as enzyme inhibition, receptor binding, or antimicrobial activity. nih.gov

Hit-to-Lead Optimization: Utilizing the SAR data from HTS campaigns to guide the rational design of more potent and selective lead compounds.

The integration of this compound class into HTS platforms could accelerate the discovery of new therapeutic agents, agrochemicals, and functional materials.

Cross-Disciplinary Research Initiatives with Computational Chemistry and Materials Science

The synergy between experimental synthesis and computational modeling is crucial for accelerating scientific discovery. tarosdiscovery.com Computational chemistry offers powerful tools to predict the properties of this compound and its analogs, guiding experimental efforts and providing deeper mechanistic insights.

Key areas for cross-disciplinary research include:

Molecular Docking and Dynamics: Simulating the interaction of analogs with biological targets to predict binding modes and affinities, thereby prioritizing compounds for synthesis and biological evaluation. nih.gov

Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) to calculate electronic properties, vibrational frequencies, and reaction energetics, which can help in interpreting spectroscopic data and understanding reaction mechanisms. tandfonline.commdpi.com

Materials Property Prediction: Computational modeling can be used to predict the bulk properties of materials derived from this scaffold, such as their thermal stability, mechanical strength, and electronic conductivity, aiding in the design of novel polymers or organic electronics. nbinno.com

These computational approaches, when combined with experimental validation, will enable a more rational and efficient design of new molecules and materials based on the this compound framework.

Potential for New Methodologies in Synthetic Organic Chemistry

Beyond its direct applications, this compound can serve as a versatile building block for the development of novel synthetic methodologies. The presence of multiple reactive sites—the carboxylic acid, the chloro-substituted ring, and the methyl-substituted ring—allows for a variety of chemical transformations.

Future research could explore its use in:

Decarbonylative Cross-Coupling Reactions: Aromatic carboxylic acids are increasingly being used as aryl donors in palladium-catalyzed cross-coupling reactions that proceed with the loss of carbon monoxide, offering a new way to form biaryl compounds. nih.govresearchgate.net

Directed C-H Functionalization: The carboxylic acid group can act as a directing group to facilitate the selective functionalization of C-H bonds at the ortho position, providing a powerful tool for creating highly substituted aromatic compounds.

Synthesis of Heterocyclic Scaffolds: The compound can serve as a precursor for the synthesis of more complex heterocyclic systems through intramolecular cyclization reactions.

The development of new synthetic methods based on this readily accessible starting material would be a significant contribution to the field of organic chemistry.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Chloro-2-(4-methylphenyl)benzoic acid, and how do reaction conditions influence yield?

  • The synthesis typically involves coupling reactions between substituted benzoic acid derivatives and aryl halides under controlled conditions. For example, saponification of intermediates like 6-chloro-1-isochromanone followed by acidification and ammoniation can yield chlorinated benzoic acid derivatives . Key factors include temperature control (e.g., 60–80°C for saponification), solvent selection (polar aprotic solvents for coupling), and stoichiometric ratios of reagents to minimize side products. Low yields often arise from incomplete reaction steps or competing side reactions, necessitating purification via recrystallization or column chromatography .

Q. How is the structural integrity of this compound validated in synthetic workflows?

  • Characterization relies on spectroscopic methods:

  • NMR : 1H^1H and 13C^{13}C NMR confirm the presence of aromatic protons (δ 7.2–8.1 ppm) and the carboxylic acid group (δ ~170 ppm in 13C^{13}C).
  • IR : Stretching vibrations at ~1680 cm1^{-1} (C=O) and 2500–3300 cm1^{-1} (O-H of -COOH) validate functional groups.
  • XRD : Single-crystal X-ray diffraction resolves substituent positions and crystallographic packing .

Q. What biological activities are associated with this compound derivatives?

  • The chloro and methylphenyl groups enhance lipophilicity, improving membrane permeability. Derivatives like 4-chloro-2-(2-(2-chlorophenoxy)acetamido)benzoic acid inhibit TRPM4 ion channels (IC50_{50} = 1.5 μM), relevant in prostate cancer and cardiac arrhythmias . Structural analogs also show potential as enzyme inhibitors due to electronic effects from the chloro substituent .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

  • Discrepancies in bond lengths or angles may arise from dynamic disorder or solvent inclusion. Use SHELXL refinement with anisotropic displacement parameters and validate via R-factor convergence (<5%). For ambiguous electron density, employ SHELXD for phase resolution and cross-check with DFT-optimized geometries .

Q. What strategies optimize the compound’s activity in TRPM4 inhibition studies?

  • Structure-Activity Relationship (SAR) : Modify the acetamido side chain (e.g., naphthalene-1-yloxy or iodophenoxy groups) to enhance binding. Iodo-substituted analogs improve Cryo-EM density for structural validation .
  • Assay Design : Use patch-clamp electrophysiology to measure current inhibition at varying concentrations. Validate selectivity via counter-screening against TRPV channels .

Q. How do reaction byproducts form during multi-step synthesis, and how are they characterized?

  • Common byproducts include dehalogenated intermediates or esterified derivatives. For example, incomplete ammoniation in autoclave reactions yields unreacted 4-chloro-2-(2-hydroxyethyl) benzoic acid. LC-MS and GC-MS identify these impurities, while preparative HPLC isolates them for structural analysis .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Docking Simulations : Use AutoDock Vina to model binding to TRPM4’s intracellular domain (PDB: 6W8X). Focus on hydrophobic interactions between the chloro group and residues like Phe543 .
  • MD Simulations : GROMACS simulations assess stability of ligand-receptor complexes over 100 ns trajectories, evaluating RMSD and hydrogen bond persistence .

Methodological Challenges and Solutions

Q. Why does recrystallization sometimes fail to purify this compound, and how is this addressed?

  • Poor solubility in common solvents (e.g., ethanol/water mixtures) can hinder crystallization. Use mixed solvents (e.g., DMSO/hexane) or gradient cooling. For persistent issues, switch to flash chromatography with silica gel (ethyl acetate/hexane, 3:7 v/v) .

Q. How to interpret conflicting bioactivity data across cell lines?

  • Variability may stem from differential expression of target proteins (e.g., TRPM4 levels in cancer vs. normal cells). Normalize activity to protein concentration (Western blot) and use isogenic cell lines for controlled comparisons .

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4-Chloro-2-(4-methylphenyl)benzoic acid
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4-Chloro-2-(4-methylphenyl)benzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.